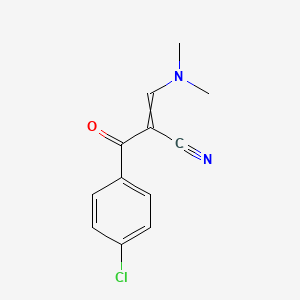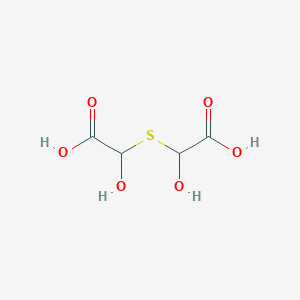
Thiodi-glycolic acid
Overview
Description
Thiodi-glycolic acid, also known as 2,2’-thiodiacetic acid, is an organic compound with the molecular formula C4H6O4S. It is a colorless crystalline solid that is soluble in water and polar organic solvents. This compound is characterized by the presence of both carboxylic acid and thiol functional groups, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiodi-glycolic acid can be synthesized through several methods. One common method involves the reaction of chloroacetic acid with sodium thiosulfate, followed by acidification to yield this compound. The reaction proceeds as follows: [ \text{ClCH}_2\text{COOH} + \text{Na}_2\text{S}_2\text{O}_3 \rightarrow \text{NaO}_3\text{S}_2\text{CH}_2\text{COOH} + \text{NaCl} ] [ \text{NaO}_3\text{S}_2\text{CH}_2\text{COOH} + \text{H}_2\text{O} \rightarrow \text{HO}_3\text{S}_2\text{CH}_2\text{COOH} + \text{NaOH} ]
Industrial Production Methods: In industrial settings, this compound is often produced by the condensation of monochloroacetic acid with sodium disulfide, followed by electrochemical reduction of the resulting mixture .
Chemical Reactions Analysis
Types of Reactions: Thiodi-glycolic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dithis compound.
Reduction: The thiol group in this compound can be reduced to form corresponding thioethers.
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols to form esters of this compound.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Catalysts: Mineral acids or toluenesulfonic acids for esterification reactions.
Major Products:
Dithis compound: Formed through oxidation.
Thioethers: Formed through reduction.
Esters: Formed through esterification with alcohols.
Scientific Research Applications
Thiodi-glycolic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including thioethers and esters.
Biology: Employed in the preparation of thioglycolate media for bacterial culture.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized as an antioxidant and reducing agent in the cosmetics industry.
Mechanism of Action
Thiodi-glycolic acid exerts its effects primarily through its thiol and carboxylic acid functional groups. The thiol group can form stable complexes with metal ions, which is useful in various analytical applications. Additionally, the carboxylic acid group can participate in esterification and other substitution reactions, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Thioglycolic Acid: Similar in structure but contains only one carboxylic acid group.
Dithiodi-glycolic Acid: An oxidized form of this compound with two sulfur atoms.
Mercaptoacetic Acid: Contains a thiol group and a carboxylic acid group but lacks the additional carboxylic acid group present in this compound.
Uniqueness: this compound is unique due to its bifunctional nature, possessing both thiol and carboxylic acid groups. This allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a valuable reagent in both research and industrial applications .
Properties
IUPAC Name |
2-[carboxy(hydroxy)methyl]sulfanyl-2-hydroxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6S/c5-1(6)3(9)11-4(10)2(7)8/h3-4,9-10H,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKDCVYTLFTCSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(O)SC(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6S)-4-Methoxybenzyl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7853471.png)
![1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine;hydrochloride](/img/structure/B7853484.png)
![5,7-dichloro-4H-imidazo[4,5-b]pyridine](/img/structure/B7853496.png)
![5-bromo-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7853502.png)
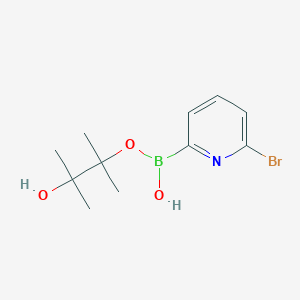



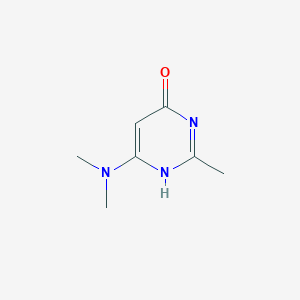
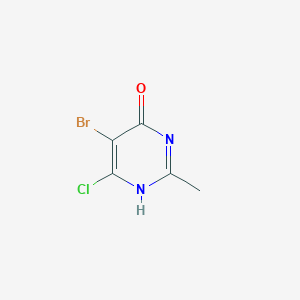
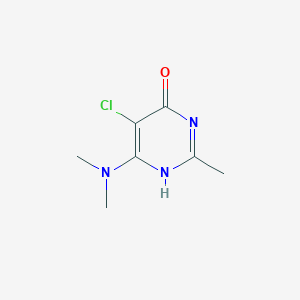

![2-[(Dimethylamino)methylene]-3-(4-methylphenyl)-3-oxo-propanenitrile](/img/structure/B7853586.png)
